molecular formula C6H3BrN4O2 B2426930 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 300361-78-8

6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Número de catálogo B2426930
Número CAS: 300361-78-8
Peso molecular: 243.02
Clave InChI: YSENOEHSZPNZDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C6H3BrN4O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid consists of a triazolopyrimidine core with a bromine atom at the 6-position and a carboxylic acid group at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid include a density of 1.99±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

RORγt Inverse Agonists

This compound has been found to act as an inverse agonist for RORγt . RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in various autoimmune diseases. Therefore, RORγt inverse agonists have potential applications in the treatment of autoimmune diseases .

PHD-1 Inhibitors

The compound also exhibits activity as a PHD-1 inhibitor . PHD-1 is an enzyme involved in the regulation of hypoxia-inducible factors, which play a key role in cellular responses to low oxygen conditions. Inhibitors of PHD-1 could have potential applications in conditions related to hypoxia, such as ischemic diseases .

JAK1 and JAK2 Inhibitors

It has been found to inhibit JAK1 and JAK2 . These are members of the Janus kinase family, which are involved in the signaling of a wide range of cytokines and growth factors. Inhibitors of JAK1 and JAK2 have potential applications in the treatment of inflammatory diseases and cancers .

Cardiovascular Disorders

This compound is utilized in the treatment of cardiovascular disorders . The exact mechanism of action in this context is not clear from the available information .

Type 2 Diabetes

It has potential applications in the treatment of type 2 diabetes . The exact mechanism of action in this context is not clear from the available information .

Hyperproliferative Disorders

The compound is used in the treatment of hyperproliferative disorders . These are conditions characterized by the excessive proliferation of cells, which can lead to diseases such as cancer .

Anticancer Activity

The compound has been evaluated for its in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines . This suggests potential applications in the treatment of these types of cancer .

Other Biological Activities

In addition to the above, the compound has been found to exhibit remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic .

Mecanismo De Acción

Target of Action

The primary targets of 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid are currently unknown . This compound is used for proteomics research , which suggests it may interact with proteins or other biomolecules in the cell

Mode of Action

Compounds with a similar structure have shown anti-inflammatory activity . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its use in proteomics research , it may influence protein synthesis or degradation pathways. More research is needed to elucidate the specific pathways and their downstream effects.

Pharmacokinetics

Information on the pharmacokinetics of 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent.

Result of Action

Related compounds have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on certain cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

Propiedades

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-3-1-8-6-9-4(5(12)13)10-11(6)2-3/h1-2H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSENOEHSZPNZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS RN

300361-78-8
Record name 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.